3-Nitrophenyl b-D-galactopyranoside

Enzyme Kinetics Substrate Specificity Plant Biochemistry

Choose 3-Nitrophenyl β-D-galactopyranoside (3NPG/mNPG) when you need a distinct colorimetric β-galactosidase substrate that goes beyond ONPG and PNPG. As the meta-isomer, its nitro-group position drastically alters enzyme kinetics, making it essential for substrate specificity studies, SAR profiling, and negative controls where ONPG/PNPG activity is high. Its 3-nitrophenol product reads at 380 nm, shifting detection away from common 400-420 nm background—ideal for complex samples. Procure 3NPG to build robust, re-validated assays and unlock deeper active-site insights.

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 3150-25-2
Cat. No. B1293932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenyl b-D-galactopyranoside
CAS3150-25-2
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
InChIKeyVCCMGHVCRFMITI-YBXAARCKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenyl β-D-Galactopyranoside (CAS 3150-25-2) as a Chromogenic β-Galactosidase Substrate: Key Properties for Procurement


3-Nitrophenyl β-D-galactopyranoside (3NPG, also termed mNPG) is a synthetic, colorimetric substrate designed for the detection and quantification of β-galactosidase activity [1]. It belongs to the nitrophenyl glycoside family and consists of a galactose moiety linked via a β-glycosidic bond to a meta-nitrophenyl group [2]. Upon hydrolysis by β-galactosidase (EC 3.2.1.23), it releases 3-nitrophenol, a chromophore that can be measured spectrophotometrically at approximately 380 nm [3]. This compound serves as an alternative to the more common ortho- and para- isomers, providing a distinct tool for enzymatic assays.

Why 3-Nitrophenyl β-D-Galactopyranoside is Not a Direct Substitute for Other β-Galactosidase Substrates


The selection of a β-galactosidase substrate cannot be based solely on its class membership. The position of the nitro group on the phenyl ring (ortho, meta, or para) dramatically alters the substrate's interaction with the enzyme's active site, leading to vastly different kinetic profiles. The 3-nitrophenyl (meta) isomer exhibits unique substrate specificity, with relative enzymatic activity often being a small fraction of that observed for the 2-nitrophenyl (ortho) isomer [1]. Therefore, substituting 3NPG with ONPG or PNPG without assay re-validation will yield non-comparable results and potentially invalidate quantitative measurements. This guide provides the necessary evidence to support informed procurement and experimental design decisions based on these critical differences.

Quantitative Differentiation Guide: 3-Nitrophenyl β-D-Galactopyranoside vs. Key Comparators


Relative Hydrolysis Rate of 3NPG vs. ONPG and PNPG by a Plant β-Galactosidase

A study on a β-galactosidase purified from pea seeds (PsBGAL) directly compared the relative hydrolysis rates of various nitrophenyl substrates. The activity of the enzyme on 3-nitrophenyl β-D-galactopyranoside (3NPG) was found to be drastically lower than that of its isomers. [1]

Enzyme Kinetics Substrate Specificity Plant Biochemistry

Absence of Activity for 3NPG on a Narrow-Specificity Bacterial β-Galactosidase

In contrast to its activity on a plant enzyme, 3NPG was shown to have no measurable activity with the thermostable β-galactosidase Gal308. The enzyme's narrow substrate specificity meant it only hydrolyzed ONPG and lactose efficiently, with negligible activity toward other nitrophenyl analogues, including 3NPG. [1]

Metagenomics Thermostable Enzymes Microbial Biochemistry

Detection Wavelength of Hydrolysis Product 3-Nitrophenol

The chromogenic product of 3NPG hydrolysis, 3-nitrophenol, has a distinct absorbance maximum that differentiates it from the products of other common substrates. Its molar extinction coefficient is reported as Δε = 0.455 mM⁻¹ cm⁻¹ at 380 nm. [1]

Spectrophotometry Analytical Chemistry Chromogenic Substrate

Enzymatic Activity and Inhibition Profile in a Commercial β-Galactosidase

A β-galactosidase from Arthrobacter sp. (BGAL2) was characterized for its activity against multiple substrates. While the enzyme showed the highest activity against PNPG, it also hydrolyzed ONPG and X-gal. [1] This is a common pattern for many β-galactosidases. The low or absent activity of 3NPG on many enzymes (as shown in other evidence items) contrasts with this broader substrate profile and can be exploited for selective detection.

Biotechnology Enzyme Characterization Industrial Microbiology

Validated Application Scenarios for Procuring 3-Nitrophenyl β-D-Galactopyranoside


Enzyme Specificity Screening and Active Site Probing

Given its drastically lower relative activity compared to ONPG for pea seed β-galactosidase [1], 3NPG serves as an excellent tool for characterizing the substrate specificity of novel or engineered β-galactosidases. By comparing the rate of hydrolysis of 3NPG to that of ONPG and PNPG, researchers can gain insights into the steric and electronic constraints of the enzyme's active site, specifically the aglycone binding pocket.

Negative Control in Chromogenic Assays

For enzyme systems that exhibit broad activity towards ONPG and PNPG but negligible activity towards 3NPG (e.g., the Gal308 enzyme [2]), 3NPG can be employed as a negative control substrate. This helps to confirm that observed activity is due to a specific β-galactosidase and not a contaminating hydrolase, thereby increasing assay robustness and confidence in the results.

Developing Enzyme Assays with Reduced Background Interference

The detection of 3-nitrophenol occurs at a shorter wavelength (380 nm) compared to the products of ONPG (420 nm) and PNPG (405 nm) [3]. In complex biological samples where components absorb strongly in the 400-420 nm range, the use of 3NPG may offer a strategic advantage by shifting the detection window to a region with lower background absorbance, potentially improving signal-to-noise ratios in specific contexts.

Investigating Isomer-Specific Substrate Preferences

For fundamental biochemical research, 3NPG is essential for constructing a complete structure-activity relationship (SAR) profile of a β-galactosidase. As part of the set of nitrophenyl isomers (ortho, meta, para), 3NPG provides the missing data point needed to fully understand how the position of the nitro substituent influences catalysis. This is critical for rational enzyme engineering and the development of highly selective synthetic substrates or inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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